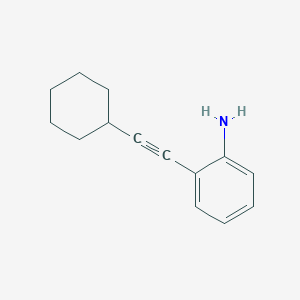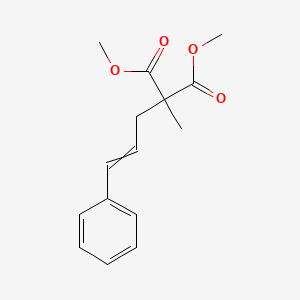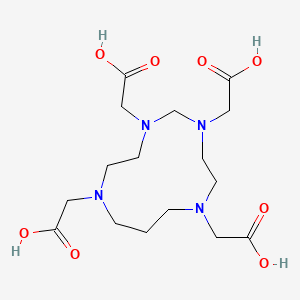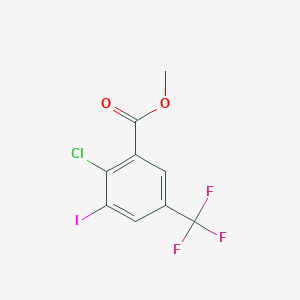
Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5ClF3IO2 and a molecular weight of 364.487 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzoate ester. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, enzyme inhibition, or receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
- Methyl 2-chloro-5-(trifluoromethyl)benzoate
- 2-chloro-5-iodo-3-(trifluoromethyl)pyridine
Comparison: Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to similar compounds. The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
180035-40-9 |
|---|---|
Molecular Formula |
C9H5ClF3IO2 |
Molecular Weight |
364.49 g/mol |
IUPAC Name |
methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5ClF3IO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(14)7(5)10/h2-3H,1H3 |
InChI Key |
CKUVTXZCQIESEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)

![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
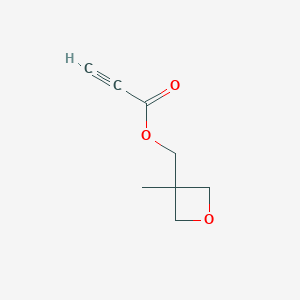
![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)


